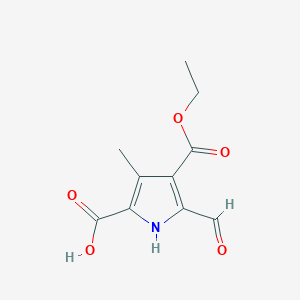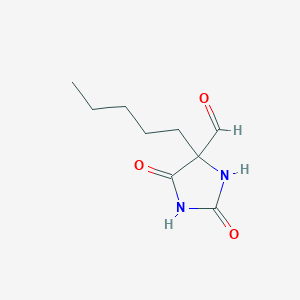
Thymol isobutyrate
説明
Thymol isobutyrate, also known as Thymyl isobutyrate or 2-Isopropyl-5-methylphenyl isobutyrate, is a compound with the molecular formula C14H20O2 . It is a versatile and potent biomedical product, extensively employed in the research of diverse afflictions and disorders . It presents an array of beneficial attributes encompassing unparalleled antiseptic, antimicrobial, and anti-inflammatory capabilities .
Synthesis Analysis
Thymol, the parent compound of Thymol isobutyrate, is typically distributed in the genera Thymus and Origanum and is biosynthesized through the terpene pathway . Its direct biosynthetic relationship with p-cymene has been established by aromatization of γ-terpinene in Thymus vulgaris L .Molecular Structure Analysis
The molecular weight of Thymol isobutyrate is 220.3074 . The IUPAC Standard InChI is InChI=1S/C14H20O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-10H,1-5H3 .科学的研究の応用
Pharmacological Properties and Molecular Mechanisms
- Thymol's Therapeutic Potential : Thymol, a dietary constituent in thyme species, demonstrates a range of pharmacological properties such as antioxidant, anti-inflammatory, analgesic, antibacterial, and antitumor activities. These effects are attributed to its ability to scavenge free radicals, enhance endogenous antioxidants, and modulate lipid levels, suggesting its potential as a dietary supplement or pharmacological agent (Meeran et al., 2017).
Antidiarrheal and Antiprotozoal Properties
- Antidiarrheal Thymol Derivatives : Research on Ageratina glabrata leaves led to the discovery of new thymol derivatives with potent antiamoebic and antigiardial properties. These compounds show inhibitory activity comparable to traditional antiprotozoal drugs, highlighting their role in antidiarrheal treatments (Bustos-Brito et al., 2016).
Antimicrobial Activities
- Antibacterial and Antifungal Effects : Thymol derivatives isolated from Inula hupehensis roots have demonstrated moderate antibacterial activities against various bacteria and inhibitory effects against plant pathogenic fungi (Zhao et al., 2010).
- Review of Antibacterial and Antifungal Activities : Thymol's antibacterial and antifungal properties have been substantiated, making it useful in food preservation, mosquito repellent formulations, aromatherapy, and traditional medicine (Marchese et al., 2016).
Anticancer Potential
- Effects on Gastric Adenocarcinoma Cells : Thymol has shown cytotoxic, genotoxic, apoptotic, and ROS-generating effects on gastric adenocarcinoma cells, suggesting itspotential as a therapeutic agent against gastric cancer (Günes-Bayir et al., 2019).
Health and Potential Uses
- Thymol and Thyme Sources : Thymol's range of functional possibilities in pharmacy, food, and cosmetic industry is due to its antimicrobial, antioxidant, anticarcinogenic, anti-inflammatory, and antispasmodic activities. It is also considered a growth enhancer and immunomodulator (Salehi et al., 2018).
Immunomodulatory Effects
- Inhibitory Effects on Dendritic Cell Activation : Thymol and carvacrol, major constituents of thyme, have been found to suppress dendritic cells maturation and function, as well as T cell responses, indicating potential immunomodulatory effects (Amirghofran et al., 2015).
Therapeutic Formulations
- New Insights into Thymol and Thyme Essential Oil : Studies have shown thymol and thyme essential oil's antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties, indicating potential for extensive use in healthcare, though further research is required (Kowalczyk et al., 2020).
Stress Tolerance and Plant Physiology
- Thymol in Plant Stress Resistance : Research on thymol-induced Cd tolerance in tobacco seedlings suggests that thymol can trigger plant resistant responses to combat heavy metal toxicity, highlighting its potential in modulating plant physiology (Ye et al., 2016).
作用機序
The noteworthy effects of Thymol, the parent compound of Thymol isobutyrate, are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .
特性
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVUEJWIFHSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969717 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5451-67-2 | |
| Record name | Thymyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC21848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



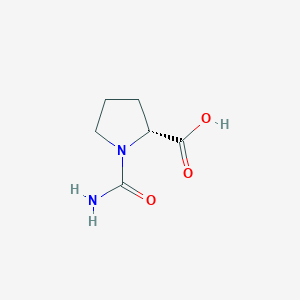
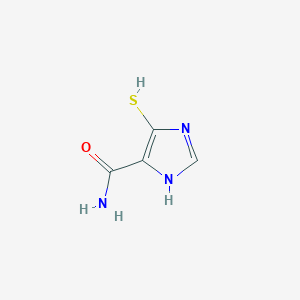
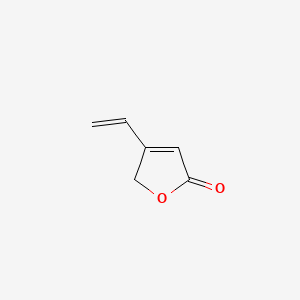
![4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine](/img/structure/B3353350.png)
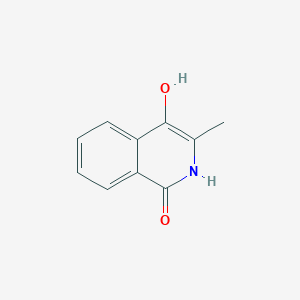
![1-Benzyl-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3353363.png)
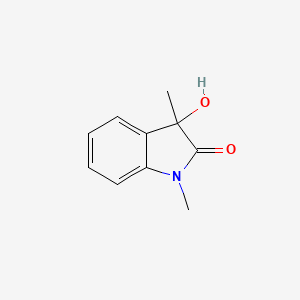


![5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL](/img/structure/B3353405.png)
